molecular formula C19H21FN2O3S B11587113 2-methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618075-69-7

2-methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11587113
CAS No.: 618075-69-7
M. Wt: 376.4 g/mol
InChI Key: RHDOYTOWXYPTSQ-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a pyrimidine ring. Key structural elements include:

  • 3-Fluorophenyl substituent: A fluorine atom at the meta position on the phenyl ring, influencing electronic properties and target binding .
  • 8-Methyl group: A methyl substituent on the pyrimidine ring, contributing to steric effects and molecular rigidity.

This compound is synthesized via multi-step organic reactions, typically involving cyclization and esterification steps, as observed in analogous pyrimido-thiazine derivatives . Its structural uniqueness positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways.

Properties

CAS No.

618075-69-7

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H21FN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)7-8-26-19)17(16)13-5-4-6-14(20)9-13/h4-6,9,11,17H,7-8,10H2,1-3H3

InChI Key

RHDOYTOWXYPTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)F)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a fluorophenyl derivative with a thiazine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities. Industrial production also focuses on sustainable practices, such as recycling solvents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[2,1-b][1,3]thiazine derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Unique Features References
Target Compound : 2-Methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate R1: 3-fluorophenyl, R2: 2-methylpropyl ~422.4* Meta-fluorine enhances dipole interactions; branched ester improves membrane permeability.
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate R1: 4-fluorophenyl, R2: ethyl ~364.4 Para-fluorine increases electron-withdrawing effects; ethyl ester offers moderate lipophilicity.
Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate R1: thiophen-2-yl, R2: methyl 322.4 Thiophene substituent enables π-π stacking; lower molecular weight enhances solubility.
Allyl 6-(3,4,5-trimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate R1: 3,4,5-trimethoxyphenyl, R2: allyl 432.5 Trimethoxy groups improve solubility; allyl ester may facilitate prodrug strategies.
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate R1: 4-chlorophenyl, R2: propan-2-yl ~404.9 Chlorine enhances halogen bonding; isopropyl ester balances hydrophobicity and metabolic stability.

*Calculated based on molecular formula C₂₁H₂₄FN₂O₃S.

Key Findings from Comparative Studies

Substituent Position Effects: The 3-fluorophenyl group in the target compound may offer distinct binding interactions compared to 4-fluorophenyl () due to altered dipole orientation and steric accessibility .

Ester Group Impact :

  • 2-Methylpropyl esters (target compound) demonstrate higher lipophilicity (logP ~3.5) compared to ethyl (logP ~2.8) or methyl esters (logP ~2.2), favoring blood-brain barrier penetration .
  • Allyl esters () are susceptible to enzymatic hydrolysis, suggesting utility in prodrug design .

Biological Activity Trends :

  • Chlorophenyl derivatives () show strong antimicrobial activity, attributed to halogen-mediated interactions with bacterial targets .
  • Trimethoxyphenyl substituents () correlate with antitumor activity, likely due to tubulin polymerization inhibition .

Biological Activity

2-Methylpropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound belonging to the pyrimido-thiazine class. Its unique structural features contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N2O3SC_{19}H_{21}N_{2}O_{3}S, with a molecular weight of approximately 365.45 g/mol. The presence of a fluorophenyl group and a carboxylate moiety enhances its chemical properties and biological activities.

PropertyValue
Molecular FormulaC19H21N2O3S
Molecular Weight365.45 g/mol
IUPAC NameThis compound
CAS Number618075-69-7

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism appears to involve the inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

Research has highlighted its potential as an anticancer agent. In vitro studies have shown that the compound can inhibit cell proliferation in several cancer cell lines. Its mechanism may involve targeting specific enzymes or receptors that play critical roles in cancer cell survival and growth.

Case Study: Cancer Cell Lines
In a study examining its effects on breast cancer cell lines (e.g., MDA-MB-231), the compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests a promising therapeutic potential for further development.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit the activity of enzymes involved in critical metabolic pathways or disrupt signaling cascades essential for cell growth and replication.

Enzyme Inhibition

The compound has been shown to inhibit dihydrofolate reductase (DHFR) and other related enzymes that are crucial for nucleotide synthesis. This inhibition leads to reduced DNA synthesis and ultimately induces apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : Appropriate thiazine and pyrimidine precursors are reacted under controlled conditions.
  • Cyclization : The formation of the pyrimido-thiazine core occurs through cyclization processes.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Studies have shown that variations in substituents can significantly impact both antimicrobial and anticancer efficacy.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerDose-dependent inhibition of cancer cell proliferation
Enzyme InhibitionTargeting DHFR and related enzymes

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